Fluorine Substitution Enhances Calculated Lipophilicity and Hydrogen‑Bond Acceptor Capacity Relative to Non‑Fluorinated and Chlorinated Analogs
The calculated partition coefficient (XLogP3‑AA) of the target compound is 2.9, which is 0.4 log units higher than that of the unsubstituted 3‑benzoyl analog (XLogP3‑AA = 2.5, CAS 212757‑12‑5) and 0.2 log units lower than that of the 4‑chloro analog (XLogP3‑AA = 3.1, CAS 1212074‑43‑5) [1]. Additionally, the target compound possesses four hydrogen‑bond acceptors (two for the carboxylic acid, one for the ketone, one for the fluorine) versus three for the 4‑methyl and unsubstituted analogs, while the 4‑chloro analog has only three due to chlorine's poor H‑bond acceptor capacity [2]. This combination of moderate lipophilicity and a unique H‑bond acceptor profile can translate into differentiated permeability, solubility, and target‑binding enthalpy when the compound is incorporated into larger molecular architectures.
| Evidence Dimension | Computed lipophilicity and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.9; H‑bond acceptors = 4 |
| Comparator Or Baseline | 3‑Benzoyl analog (CAS 212757‑12‑5): XLogP3‑AA = 2.5, H‑bond acceptors = 3; 4‑Chloro analog (CAS 1212074‑43‑5): XLogP3‑AA = 3.1, H‑bond acceptors = 3 |
| Quantified Difference | ΔXLogP3‑AA = +0.4 vs. 3‑benzoyl; −0.2 vs. 4‑chloro; ΔH‑bond acceptors = +1 vs. both comparators |
| Conditions | Calculated properties using XLogP3 3.0 and Cactvs 3.4.8.18 algorithms (PubChem 2021.05.07 release) |
Why This Matters
Lipophilicity and hydrogen‑bonding capacity are primary determinants of oral bioavailability and target engagement; the fluorine‑specific profile offers a distinct window between the more polar benzoyl and more lipophilic chloro analogs, enabling fine‑tuning of ADME properties.
- [1] PubChem. Computed Properties for CAS 212757-12-5 (3‑Benzoylbicyclo[2.2.1]heptane‑2‑carboxylic acid). https://pubchem.ncbi.nlm.nih.gov/compound/212757-12-5 View Source
- [2] PubChem. Computed Properties for CAS 1212074-43-5 (3‑(4‑Chlorobenzoyl)bicyclo[2.2.1]heptane‑2‑carboxylic acid). https://pubchem.ncbi.nlm.nih.gov/compound/1212074-43-5 View Source
